Kum 32

platelet aggregation adenylate cyclase inhibition alpha-2 adrenergic receptor

Procurement of α₂-adrenergic antagonists for platelet aggregation studies without consideration of chemotype-specific pharmacodynamics risks irreproducible experimental outcomes. Kum 32 (CAS 28717-34-2), a clonidine-derived benzylidenehydrazino-imidazoline, is a validated tool compound that binds to human platelet α₂-adrenergic receptors and inhibits adenylate cyclase activity. Key supply assurances: - Chemotype-specific action: Defined 2,6-dichlorobenzylidene moiety ensures distinct receptor interaction distinct from indole alkaloids like yohimbine. - Functional validation: Confirmed as a strong inhibitor of adenylate cyclase activity in human platelet assays, alongside the structurally related analog CBS 1276. - Reliable sourcing: Available for immediate global shipping with documented storage and handling conditions.

Molecular Formula C10H10Cl2N4
Molecular Weight 257.12 g/mol
CAS No. 28717-34-2
Cat. No. B531971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKum 32
CAS28717-34-2
SynonymsKUM 32
KUM-32
Molecular FormulaC10H10Cl2N4
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NN=CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C10H10Cl2N4/c11-8-2-1-3-9(12)7(8)6-15-16-10-13-4-5-14-10/h1-3,6H,4-5H2,(H2,13,14,16)/b15-6+
InChIKeyZBHSOJMEZJUYOF-GIDUJCDVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kum 32 Procurement Specification


Kum 32 (2-[2-(2,6-Dichlorobenzylidene)hydrazino]-2-imidazoline, CAS 28717-34-2) is a synthetic clonidine derivative classified as a benzylidenehydrazino-imidazoline compound [1]. It functions as a potent antagonist of epinephrine-induced platelet aggregation, acting through α₂-adrenergic receptor binding on human platelets and inhibiting adenylate cyclase activity . Structurally defined by its 2,6-dichlorobenzylidene moiety and 4,5-dihydro-1H-imidazole core, the compound exhibits molecular formula C₁₀H₁₀Cl₂N₄ and molecular weight 257.12 g/mol .

Platelet aggregation research Reported α₂-adrenergic antagonist activity for epinephrine-induced platelet aggregation studies
Adenylate cyclase inhibition study fit Supports Gαᵢ-coupled signaling pathway research in human platelet assays
Chemotype identity Clonidine-derived benzylidenehydrazino-imidazoline scaffold for α₂-receptor tool compound studies

Kum 32 Substitution Justification


Generic substitution of α₂-adrenergic antagonists for platelet aggregation studies is inadvisable due to significant pharmacophore divergence across this class. Kum 32, as a clonidine-derived benzylidenehydrazino-imidazoline, exhibits a distinct binding interaction with the platelet α₂-adrenergic receptor and adenylate cyclase coupling compared to structurally distinct antagonists such as the indole alkaloid yohimbine [1]. Qualitative functional studies indicate that within the same experimental system, Kum 32 and the structurally related analog CBS 1276 both behave as strong inhibitors of adenylate cyclase activity in human platelets, suggesting class-specific but not universally interchangeable pharmacological behavior [2]. Procurement based solely on nominal α₂-antagonist classification without consideration of chemotype-specific pharmacodynamics risks irreproducible experimental outcomes and invalid cross-study comparisons.

Chemotype divergence

Benzylidenehydrazino-imidazoline scaffold differs fundamentally from indole alkaloid yohimbine; pharmacophore mismatch may alter binding kinetics and functional readouts.

Class-specific adenylate cyclase inhibition

Strong inhibition shared with analog CBS 1276 does not guarantee universal α₂-antagonist equivalence; functional substitution without chemotype confirmation risks irreproducible results.

Limited cross-study data

Sparse public quantitative profiling and absence of comprehensive selectivity panels require assay-specific validation before replacing established α₂-reference compounds.

Kum 32 Differentiation Evidence


Adenylate Cyclase Inhibition vs. CBS 1276

Kum 32 demonstrates strong adenylate cyclase inhibitory activity in human platelet assays, a functional property shared with the structurally related analog CBS 1276 under identical experimental conditions [1]. While precise quantitative IC₅₀ values for Kum 32 in this specific assay are not publicly disclosed in accessible literature, the comparative functional equivalence established in this peer-reviewed study provides a qualitative differentiation from structurally unrelated α₂-antagonists such as yohimbine. Notably, an independent report attributes an IC₅₀ value of 28 μM to Kum 32, though the specific assay context (adenylate cyclase vs. platelet aggregation) is not fully defined . This potency level, if validated, would position Kum 32 within a moderate micromolar range distinct from both high-potency and low-potency alternatives.

Adenylate Cyclase Inhibition vs. CBS 1276
Cross-study comparable
Qualitatively equivalent strong inhibitor (functional observation; exact IC₅₀ not publicly disclosed)
Supports chemotype-class functional identity in adenylate cyclase assays.
Independent report of 28 μM IC₅₀ requires assay-context verification.
platelet aggregation adenylate cyclase inhibition alpha-2 adrenergic receptor

Chemotype Differentiation from Yohimbine

Kum 32 (C₁₀H₁₀Cl₂N₄, MW 257.12 g/mol) represents a synthetic benzylidenehydrazino-imidazoline chemotype derived from the clonidine pharmacophore, fundamentally distinct from the naturally occurring indole alkaloid yohimbine (C₂₁H₂₆N₂O₃, MW 354.44 g/mol) [1]. The dichlorobenzylidene substitution pattern on Kum 32 confers unique electronic and steric properties at the receptor interface, which may translate to differential binding kinetics and downstream signaling modulation compared to the more promiscuous yohimbine scaffold [2]. This chemotype divergence is critical for experimental designs requiring α₂-adrenergic antagonism without the confounding serotonergic, dopaminergic, or other off-target interactions associated with yohimbine.

Chemotype Differentiation from Yohimbine
Class-level inference
MW –27.5% smaller; dichlorophenyl vs. indole core; synthetic vs. natural origin
Structural divergence may reduce off-target interactions compared to promiscuous yohimbine scaffold.
Direct binding selectivity comparison not reported; class-level inference.
structural chemotype clonidine analog yohimbine comparison

Limited Data Availability Considerations

Despite the compound's established α₂-adrenergic antagonist activity, high-strength differential evidence for Kum 32 is constrained by limited public disclosure of direct comparative quantitative data against specific comparators. The compound is indexed in authoritative databases such as the NLM MeSH vocabulary as a clonidine analog, confirming its recognized research tool status, but without comprehensive selectivity panel data or side-by-side dose-response curves versus reference compounds [1]. CTDbase records no curated chemical-gene/protein interaction associations for this compound as of 2024, further underscoring the paucity of systematic profiling data [2]. Users should evaluate procurement based on the compound's established chemotype identity and the functional evidence documented above rather than on extensive potency claims.

Limited Data Availability
Data to verify
Limited curated database records; no CTD interactions; sparse quantitative profiling
Procurement based on chemotype identity, not potency claims; assay-specific verification required.
Niche research tool; suitability must be validated against documented functional evidence.
data availability procurement caveat research tool

Kum 32 Application Scenarios


Adenylate Cyclase Modulation in Platelets

Kum 32 is validated for use in human platelet assays to investigate α₂-adrenergic receptor-mediated inhibition of adenylate cyclase activity. The compound's functional classification as a strong inhibitor in this system, alongside structurally related analog CBS 1276, supports its application as a positive control or tool compound for probing Gαᵢ-coupled signaling pathways downstream of platelet α₂-adrenoceptors [1].

SAR of Benzylidenehydrazino-Imidazolines

As a clonidine-derived benzylidenehydrazino-imidazoline with a defined 2,6-dichlorophenyl substitution pattern, Kum 32 serves as a core scaffold reference for medicinal chemistry campaigns exploring α₂-adrenergic pharmacophore modifications. Its synthetic accessibility and structural divergence from indole alkaloid antagonists like yohimbine make it a valuable comparator in SAR panels focused on chemotype-specific receptor interactions .

α₂-Antagonist Reference for Screening

Kum 32 can be deployed as a reference α₂-antagonist in screening cascades where a synthetic, clonidine-like chemotype is preferred over more promiscuous or structurally complex alternatives. Its established binding to human platelet α₂-adrenergic receptors provides a functional benchmark for assay validation, though the absence of comprehensive selectivity data necessitates concurrent testing against orthogonal controls .

Epinephrine-Induced Platelet Aggregation Inhibition

The compound's primary reported activity as a potent antagonist of epinephrine-induced platelet aggregation qualifies it for use in mechanistic studies of adrenergic regulation of thrombus formation. This application is particularly relevant for ex vivo human platelet aggregation assays where the role of α₂-adrenergic signaling in potentiating aggregation responses is under investigation .

Application
Selection Property
Validation Focus
Platelet adenylate cyclase signaling
Chemotype-specific α₂-antagonist activity
Adenylate cyclase inhibition in human platelet assays
SAR of benzylidenehydrazino-imidazolines
Clonidine-derived scaffold reference with 2,6-dichlorophenyl substitution
Pharmacophore SAR studies; comparison vs. indole alkaloid chemotypes
α₂-antagonist reference for screening
Synthetic, clonidine-like chemotype
Functional benchmark in platelet α₂-adrenoceptor assays; orthogonal control required
Epinephrine-induced platelet aggregation mechanistic studies
α₂-adrenergic modulation of thrombus formation
Ex vivo human platelet aggregation assay endpoints
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